molecular formula C8H14O4S B2903096 4-Ethyl-1,1-dioxothiane-4-carboxylic acid CAS No. 1780940-51-3

4-Ethyl-1,1-dioxothiane-4-carboxylic acid

Cat. No.: B2903096
CAS No.: 1780940-51-3
M. Wt: 206.26
InChI Key: VSPQAGCTUOHPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1,1-dioxothiane-4-carboxylic acid is a chemical compound with the molecular formula C7H10O4S. It is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom. The compound also contains a carboxylic acid group and two oxygen atoms bonded to the sulfur, forming a sulfone group. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,1-dioxothiane-4-carboxylic acid typically involves the reaction of ethyl-substituted thiane derivatives with oxidizing agents. One common method includes the oxidation of 4-ethylthiane using hydrogen peroxide or a similar oxidizing agent in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the sulfone group without over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Esters, amides.

Scientific Research Applications

4-Ethyl-1,1-dioxothiane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfone group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,1-dioxothiane-4-carboxylic acid
  • 4-Propyl-1,1-dioxothiane-4-carboxylic acid
  • 4-Butyl-1,1-dioxothiane-4-carboxylic acid

Uniqueness

4-Ethyl-1,1-dioxothiane-4-carboxylic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance of steric and electronic effects, making it a versatile compound for various applications.

Properties

IUPAC Name

4-ethyl-1,1-dioxothiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-2-8(7(9)10)3-5-13(11,12)6-4-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPQAGCTUOHPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCS(=O)(=O)CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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